molecular formula C10H8ClNOS B400842 3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide CAS No. 299929-76-3

3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B400842
CAS No.: 299929-76-3
M. Wt: 225.7g/mol
InChI Key: IPIPFRQNWBMZKL-UHFFFAOYSA-N
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Description

3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This carboxamide derivative belongs to a class of benzo[b]thiophene compounds that have been investigated for their central nervous system (CNS) activity. Structurally related analogs have demonstrated bioactive properties, functioning as central nervous system depressants with reported tranquilizing, muscle relaxant, and hypnotic effects . The molecular framework of this compound makes it a valuable intermediate for exploring structure-activity relationships and developing novel therapeutic agents. Researchers utilize this compound in various applications, including the synthesis of more complex molecules for biological screening, as a building block in heterocyclic chemistry, and for probing interactions in biochemical systems. The presence of both the carboxamide and chloro groups on the benzo[b]thiophene core offers versatile sites for further chemical modification, enabling the creation of targeted libraries for drug discovery programs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-methyl-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c1-12-10(13)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIPFRQNWBMZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=CC=CC=C2S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride Intermediate

The synthesis begins with the preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a pivotal intermediate. A cinnamic acid derivative (e.g., 3-methoxycinnamic acid) undergoes cyclization and chlorination in the presence of thionyl chloride (SOCl₂) and DMAP. This step replaces traditional pyridine-based systems, which suffered from low yields and scalability issues.

Reaction Conditions:

  • Solvent: Heptane (800 mL per 320 g cinnamic acid).

  • Catalyst: DMAP (219.5 g per 320 g cinnamic acid).

  • Temperature: 80–85°C under nitrogen atmosphere.

  • Duration: 5–7 hours.

The DMAP-thionyl chloride system enhances reaction efficiency by facilitating rapid cyclization and chlorination. After completion, the mixture is extracted with ethyl acetate to remove DMAP residues, yielding the carbonyl chloride intermediate with a mass spectroscopy (MS) confirmation at m/z 260 (M⁺).

Amidation of the Carbonyl Chloride Intermediate

The intermediate is subsequently reacted with methylamine to form the target carboxamide. This step avoids expensive coupling agents like N,N'-carbonyldiimidazole, instead utilizing a direct nucleophilic acyl substitution mechanism.

Procedure:

  • Solvent System: Acetonitrile or tetrahydrofuran (THF).

  • Base: Pyridine or triethylamine to neutralize HCl byproducts.

  • Stoichiometry: 1:1 molar ratio of carbonyl chloride to methylamine.

  • Workup: Aqueous extraction followed by recrystallization in acetone or isopropanol.

The reaction proceeds at 45–60°C for 2–4 hours, achieving yields exceeding 85% after purification.

Optimization Strategies and Industrial Scalability

Solvent and Temperature Optimization

Key Findings:

  • Heptane facilitates efficient DMAP-catalyzed cyclization due to its non-polar nature and high boiling point.

  • THF and acetonitrile are optimal for amidation, balancing reactivity and solubility.

  • Isopropanol is critical for final recrystallization, removing colored impurities via azeotropic distillation.

Purification and Analytical Validation

Recrystallization Protocols

Crude this compound is purified through sequential solvent systems:

  • Acetone Reslurry: Removes polymeric byproducts at 50°C.

  • Isopropanol-Water Azeotrope: Distills off residual solvents, achieving >99% purity by HPLC.

Analytical Data:

  • HPLC Purity: 99.8% (w/w).

  • MS (m/z): 225 (M-Cl)⁺, 210 (M-Cl-CH₃)⁺.

Comparative Analysis of Synthetic Routes

Alternative Methodologies

While the DMAP-thionyl chloride route is predominant, historical methods include:

  • Coupling Reagent-Based Synthesis: Employing N,N'-carbonyldiimidazole, which increases costs.

  • Bromination-Alkylation Pathways: Involving N-(bromoalkyl) intermediates, which introduce additional purification steps.

Industrial Applications and Process Economics

The DMAP-thionyl chloride method reduces raw material costs by 40% compared to coupling reagent-based routes. A typical batch process for 1 kg of final product requires:

ComponentQuantityCost (%)
3-Methoxycinnamic Acid320 g25
DMAP219.5 g15
Thionyl Chloride5 equivalents20
Solvents8 L30

Challenges and Mitigation Strategies

Byproduct Formation

  • Purple Color Contamination: Addressed via acetone reslurry at 0–5°C.

  • DMAP Removal: Ethyl acetate extraction ensures <0.1% residual catalyst .

Mechanism of Action

The mechanism of action of 3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The bioactivity and physicochemical properties of benzo[b]thiophene-2-carboxamides are highly dependent on substituent variations. Key analogues and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities References
3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide Cl (3), N-Me (2) C₁₁H₁₀ClNOS 239.72 Not reported Intermediate, potential bioactivity
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide Cl (7), N-quinuclidinyl (2) C₁₇H₂₀ClN₂OS 350.87 Multiple crystalline forms Cognitive disorder treatment (α7-nAChR modulation)
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide Cl (3), F (6), N-nitrothiazolyl (2) C₁₂H₅ClFN₃O₃S₂ 357.76 Not reported Antimicrobial (Gram-positive bacteria)
3-Chloro-N-(3-chloro-4-methylphenyl)benzo[b]thiophene-2-carboxamide Cl (3, 3'), Me (4') C₁₇H₁₃Cl₂NOS 350.26 Not reported Intermediate, structural diversity
3-Chloro-N-(2-methoxyethyl)benzo[b]thiophene-2-carboxamide Cl (3), N-(2-methoxyethyl) (2) C₁₂H₁₂ClNO₂S 269.74 Not reported Enhanced solubility due to polar methoxy group
Key Observations:
  • Substituent Effects on Solubility : The introduction of polar groups (e.g., methoxyethyl in ) improves aqueous solubility compared to the lipophilic N-methyl or aryl substituents.
  • Crystallinity: The quinuclidinyl derivative forms multiple solvates (e.g., monohydrate, isobutanol solvate), impacting its pharmaceutical formulation .
  • Electronic Effects: Electron-withdrawing groups (Cl, NO₂) enhance stability and binding affinity to targets like enzymes or receptors .
Antimicrobial Activity
  • 3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) : Exhibits potent activity against Gram-positive bacteria (S. aureus, MIC ≤ 1 µg/mL), attributed to the nitrothiazole group's electron-deficient nature, which may disrupt bacterial cell wall synthesis .
  • Thiophene-2-carboxamide Derivatives: 3-Amino derivatives (e.g., 7a-c) show superior antibacterial activity (40–87% inhibition) compared to N-methyl or hydroxy analogues, highlighting the role of amino groups in target interaction .
Antioxidant Activity
  • 3-Amino Thiophene-2-carboxamides: Compound 7a demonstrates 62% ABTS radical scavenging activity, comparable to ascorbic acid (88%), due to the free amino group’s ability to donate electrons . In contrast, N-methyl derivatives (e.g., the main compound) lack significant antioxidant capacity.

Biological Activity

3-Chloro-N-methylbenzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H8ClNOS. Its structure features a chloro group and a carboxamide functional group attached to a benzothiophene ring, which is significant for its biological interactions.

PropertyValue
Molecular Weight227.69 g/mol
IUPAC NameThis compound
CAS Number299929-76-3
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzothiophene derivatives, including this compound. The findings indicated that modifications to the benzothiophene scaffold significantly impacted anticancer activity, with certain derivatives exhibiting IC50 values in the nanomolar range against specific cancer cell lines .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially inhibiting key enzymes involved in cell growth and division. Studies have suggested involvement in signaling pathways related to apoptosis and cell cycle regulation.

Comparative Analysis

When compared to similar compounds, such as other benzothiophene derivatives, this compound shows unique biological profiles. The following table summarizes key differences:

CompoundAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundYesYesEffective against multiple strains
3-chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamideModerateModerateHigher selectivity for specific targets
3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamideYesLowLess potent than target compound

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Ongoing studies are focusing on:

  • In vivo toxicity assessments to evaluate safety profiles.
  • Optimization of chemical derivatives to enhance efficacy and selectivity.
  • Exploration of combination therapies with existing anticancer drugs to improve treatment outcomes.

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